molecular formula C18H15FN2O5 B5158785 4-nitrobenzyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate

4-nitrobenzyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B5158785
M. Wt: 358.3 g/mol
InChI Key: ARGZMVPWRZEREV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitrobenzyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 4-nitrobenzyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it is believed to modulate specific neurotransmitter systems in the brain, including the dopamine and glutamate systems. Additionally, it may have anti-inflammatory effects by inhibiting specific enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 4-nitrobenzyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate has various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain and to modulate the glutamate system. Additionally, it has been shown to have anti-inflammatory effects by inhibiting specific enzymes involved in the inflammatory response. Further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 4-nitrobenzyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its potential as a neuroprotective agent. Additionally, it may have applications in drug discovery and medicinal chemistry. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to fully understand the toxicity of this compound and its potential side effects.

Future Directions

There are several future directions for research on 4-nitrobenzyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate. One direction is to further investigate its potential as a neuroprotective agent and its ability to modulate specific neurotransmitter systems in the brain. Additionally, further studies are needed to fully understand the anti-inflammatory effects of this compound and its potential applications in the treatment of inflammatory diseases. Furthermore, research can be done to explore the potential side effects and toxicity of this compound. Finally, there is a need for research on the synthesis of this compound to improve its efficiency and reduce its cost.
Conclusion:
In conclusion, 4-nitrobenzyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations of this compound have been discussed in this paper. Furthermore, several future directions for research on this compound have been identified. With further research, this compound has the potential to make significant contributions to various research fields, including drug discovery, medicinal chemistry, and neuroscience.

Synthesis Methods

The synthesis of 4-nitrobenzyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 4-nitrobenzyl bromide, 4-fluorophenylacetic acid, and 1-methyl-2-pyrrolidinone. The reaction is carried out under specific conditions, including the use of a catalyst and a specific temperature range. The resulting compound is purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

4-nitrobenzyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate has potential applications in various research fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has been studied for its potential as a neuroprotective agent, as well as its ability to modulate specific neurotransmitter systems in the brain. Additionally, it has been studied for its potential as an anti-inflammatory agent and its effects on the immune system.

properties

IUPAC Name

(4-nitrophenyl)methyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O5/c19-14-3-7-15(8-4-14)20-10-13(9-17(20)22)18(23)26-11-12-1-5-16(6-2-12)21(24)25/h1-8,13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGZMVPWRZEREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrobenzyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.